molecular formula C9H10BrNOS B5786190 2-((3-Bromobenzyl)thio)acetamide CAS No. 98288-02-9

2-((3-Bromobenzyl)thio)acetamide

Cat. No.: B5786190
CAS No.: 98288-02-9
M. Wt: 260.15 g/mol
InChI Key: LYYIDLLIXBYCTI-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)thio)acetamide is an organic compound with the molecular formula C9H10BrNOS It is characterized by the presence of a bromobenzyl group attached to a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)thio)acetamide typically involves the reaction of 3-bromobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Benzyl derivatives

    Substitution: Azido or thiocyanato derivatives

Scientific Research Applications

2-((3-Bromobenzyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the thioacetamide moiety can participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromobenzyl)thio)acetamide
  • 2-((4-Bromobenzyl)thio)acetamide
  • 2-((3-Chlorobenzyl)thio)acetamide

Comparison

Compared to its analogs, 2-((3-Bromobenzyl)thio)acetamide is unique due to the position of the bromine atom on the benzyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the 3-bromo derivative may exhibit different pharmacokinetic properties compared to the 2- or 4-bromo derivatives, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIDLLIXBYCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276374
Record name 2-[[(3-Bromophenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-02-9
Record name 2-[[(3-Bromophenyl)methyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Bromophenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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